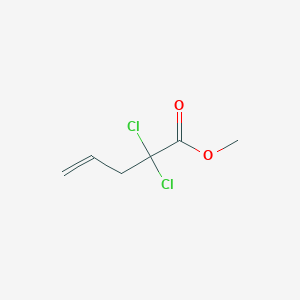![molecular formula C15H23NO2 B14644389 N-[2-(Heptyloxy)phenyl]acetamide CAS No. 55792-58-0](/img/structure/B14644389.png)
N-[2-(Heptyloxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Heptyloxy)phenyl]acetamide is an organic compound with a complex structure that includes a heptyloxy group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Heptyloxy)phenyl]acetamide typically involves the reaction of 2-(heptyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C7H15OC6H4NH2+(CH3CO)2O→C7H15OC6H4NHCOCH3+CH3COOH
In this reaction, 2-(heptyloxy)aniline reacts with acetic anhydride to form this compound and acetic acid as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N-[2-(Heptyloxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[2-(Heptyloxy)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the heptyloxy group.
N-(2-Hydroxyphenyl)acetamide: Contains a hydroxy group instead of a heptyloxy group.
Acetanilide: A simpler analog without the heptyloxy substitution.
Uniqueness
N-[2-(Heptyloxy)phenyl]acetamide is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
55792-58-0 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-(2-heptoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)16-13(2)17/h7-8,10-11H,3-6,9,12H2,1-2H3,(H,16,17) |
Clé InChI |
RXQDIBXLLIRYPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=CC=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


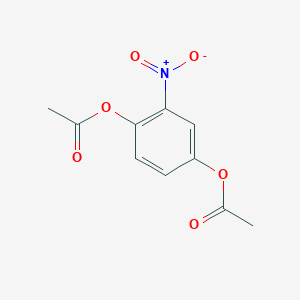
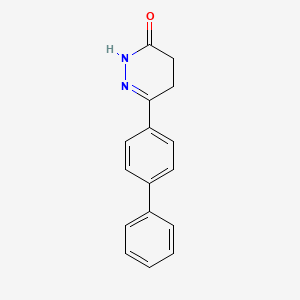
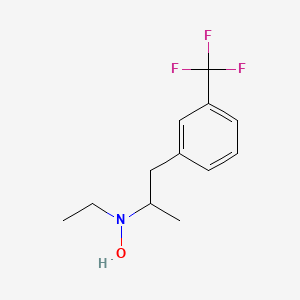
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
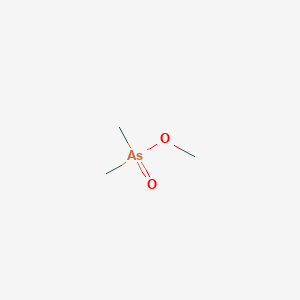
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)

![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)


![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
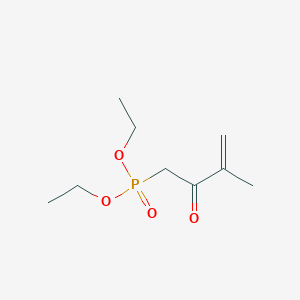
![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)
